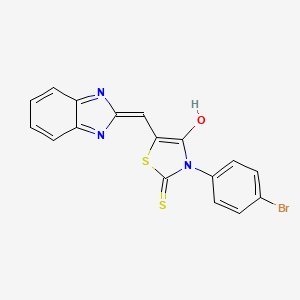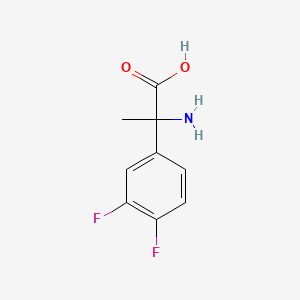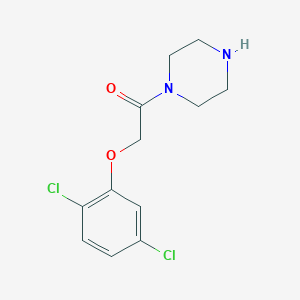![molecular formula C12H14ClNO4 B12118581 4-[2-(4-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12118581.png)
4-[2-(4-Chlorophenoxy)acetamido]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Chlorophenoxy)acetamido]butanoic acid is an organic compound with the molecular formula C12H14ClNO4 It is characterized by the presence of a chlorophenoxy group attached to an acetamido group, which is further connected to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenoxy)acetamido]butanoic acid typically involves the following steps:
Formation of 4-Chlorophenoxyacetic Acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with butanoyl chloride in the presence of a base like triethylamine to form the corresponding amide.
Hydrolysis: The final step involves hydrolyzing the amide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the acetamido moiety, potentially converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-[2-(4-Chlorophenoxy)acetamido]butanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of chlorophenoxy derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Chlorophenoxy)acetamido]butanoic acid would depend on its specific application. Generally, the chlorophenoxy group can interact with various molecular targets, potentially inhibiting or activating specific pathways. The acetamido and butanoic acid moieties can also contribute to the compound’s overall activity by influencing its solubility, stability, and ability to interact with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenoxy)butanoic acid: Lacks the acetamido group, which may result in different chemical and biological properties.
4-(2,4-Dichlorophenoxy)butanoic acid: Contains an additional chlorine atom, which can significantly alter its reactivity and interactions.
4-(4-Chlorophenoxy)acetic acid: Shorter chain length, which may affect its solubility and reactivity.
Uniqueness
4-[2-(4-Chlorophenoxy)acetamido]butanoic acid is unique due to the presence of both the acetamido and butanoic acid groups, which provide a combination of properties not found in simpler analogs. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14ClNO4 |
|---|---|
Peso molecular |
271.69 g/mol |
Nombre IUPAC |
4-[[2-(4-chlorophenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C12H14ClNO4/c13-9-3-5-10(6-4-9)18-8-11(15)14-7-1-2-12(16)17/h3-6H,1-2,7-8H2,(H,14,15)(H,16,17) |
Clave InChI |
KQLLXMJSZUNKMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)NCCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12118563.png)


![6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin](/img/structure/B12118568.png)

